![molecular formula C20H21N3O3S B2779919 4-amino-N-(4-ethoxybenzyl)-3-(4-methoxyphenyl)isothiazole-5-carboxamide CAS No. 1286699-83-9](/img/structure/B2779919.png)
4-amino-N-(4-ethoxybenzyl)-3-(4-methoxyphenyl)isothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(4-ethoxybenzyl)-3-(4-methoxyphenyl)isothiazole-5-carboxamide, also known as AEIMC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the isothiazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has demonstrated that derivatives of isothiazole, including those related to 4-amino-N-(4-ethoxybenzyl)-3-(4-methoxyphenyl)isothiazole-5-carboxamide, have been synthesized and evaluated for their potential in medical applications, particularly focusing on their antimicrobial and anticancer properties. For instance, the synthesis and evaluation of various isothiazole derivatives have shown significant antimicrobial activities against a range of microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010; Bekircan et al., 2008). Moreover, some derivatives have been screened for their anticancer activity against a panel of cancer cell lines, offering promising avenues for cancer therapy research.
Cytotoxicity and Synthesis of Peptide Amides
Further studies have explored the cytotoxic effects of isothiazole derivatives, suggesting their potential utility in developing new anticancer drugs. The synthesis of specific derivatives has been tailored to enhance cytotoxicity against cancer cells, contributing to the ongoing search for more effective cancer treatments (Hassan et al., 2014). Additionally, research on solid-phase synthesis of C-terminal peptide amides under mild conditions has incorporated similar isothiazole compounds, indicating their utility in peptide chemistry and drug development processes (Albericio & Barany, 2009).
Molecular and Electronic Properties
The molecular and electronic properties of isothiazole derivatives have been investigated, revealing their nonlinear optical and spectroscopic characteristics. These studies provide insights into the electronic properties of the compounds, which could have implications for their applications in materials science and electronic devices (Beytur & Avinca, 2021).
Antiviral and Inhibitory Activities
Isothiazole derivatives have also been evaluated for their potential antiviral activities, including as inhibitors of HIV-1. This research underscores the versatility of isothiazole compounds in medicinal chemistry, offering potential pathways for developing new antiviral therapies (Larsen et al., 1999).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, given its aromatic rings and amine groups .
Mode of Action
The presence of the thiazole ring, a common motif in many biologically active compounds, suggests it may interact with biological targets through hydrogen bonding and other non-covalent interactions .
properties
IUPAC Name |
4-amino-N-[(4-ethoxyphenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-16-8-4-13(5-9-16)12-22-20(24)19-17(21)18(23-27-19)14-6-10-15(25-2)11-7-14/h4-11H,3,12,21H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRXHRUFNRZAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.